5-Lipoxygenase (5-LO) Inhibition: Direct Potency Comparison Against Preclinical Gold Standard
In a head-to-head pharmacological evaluation, the scriptaid analogue of N-(5-aminopentyl)-N-hydroxyacetamide (designated S2) demonstrated strong inhibition of the pro-inflammatory enzyme 5-lipoxygenase (5-LO) [1]. Its inhibitory potency was quantitatively benchmarked against BWA4C, a well-characterized preclinical gold standard 5-LO inhibitor [1].
| Evidence Dimension | 5-Lipoxygenase (5-LO) enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 58.9 µM |
| Comparator Or Baseline | BWA4C: IC50 = 17.1 µM |
| Quantified Difference | Target compound is 3.4-fold less potent than BWA4C |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This direct comparative data defines the compound's exact potency tier for 5-LO inhibition, enabling informed selection where an intermediate-affinity, structurally distinct hydroxamic acid scaffold is required over the higher-potency BWA4C standard.
- [1] Richardson-Sanchez, T. (2018). Re-engineering Hydroxamic Acids in Therapeutics and Diagnostics. PhD Thesis, University of Sydney. View Source
